Cas no 49602-91-7 (1-bromo-2-(4-bromophenyl)benzene)

1-ブロモ-2-(4-ブロモフェニル)ベンゼンは、芳香族ブロモ化合物の一種であり、分子式C12H8Br2で表される有機化合物です。この化合物は、2つの臭素原子がベンゼン環に結合した構造を持ち、特に有機合成化学において重要な中間体として利用されます。その特徴的な構造により、パラジウムカップリング反応などのクロスカップリング反応に適した原料として優れた反応性を示します。また、高い純度と安定性を備えており、医薬品や電子材料の合成における中間体としての信頼性が評価されています。結晶性が良好なため、精製や取り扱いが容易である点も利点です。

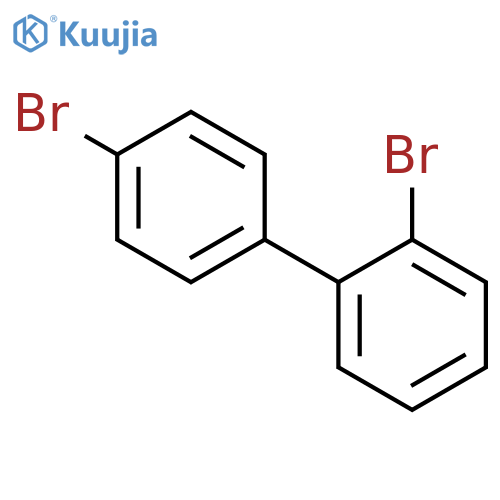

49602-91-7 structure

商品名:1-bromo-2-(4-bromophenyl)benzene

1-bromo-2-(4-bromophenyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-bromo-2-(4-bromophenyl)benzene

- 2,4'-DIBROMO-BIPHENYL

- 2,4'-Dibromo-1,1'-biphenyl

- Q27282407

- PBB 8

- 49602-91-7

- SCHEMBL673353

- NS00121392

- FPYGQQPAMXFHJF-UHFFFAOYSA-N

- 1,1'-Biphenyl, 2,4'-dibromo-

- KS24BGZ08G

- DTXSID10197930

- 2,4'-dibromobiphenyl

- UNII-KS24BGZ08G

- G86235

- DTXCID70120421

- 1-bromo-4-(2-bromophenyl)benzene

- 2,4-DIBROMO-1,1-BIPHENYL

-

- インチ: InChI=1S/C12H8Br2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H

- InChIKey: FPYGQQPAMXFHJF-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)Br

計算された属性

- せいみつぶんしりょう: 309.89924

- どういたいしつりょう: 309.89928g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0

1-bromo-2-(4-bromophenyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AD26087-1g |

1-BROMO-2-(4-BROMOPHENYL)BENZENE |

49602-91-7 | 1g |

$457.00 | 2023-12-30 | ||

| A2B Chem LLC | AD26087-5g |

1-BROMO-2-(4-BROMOPHENYL)BENZENE |

49602-91-7 | 5g |

$1398.00 | 2023-12-30 |

1-bromo-2-(4-bromophenyl)benzene 関連文献

-

Rui Wang,Ting Tang,Guining Lu,Kaibo Huang,Siyuan Feng,Xin Zhang,Xueqin Tao,Hua Yin,Zhang Lin,Zhi Dang Environ. Sci.: Nano 2019 6 1111

49602-91-7 (1-bromo-2-(4-bromophenyl)benzene) 関連製品

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 624-75-9(Iodoacetonitrile)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量